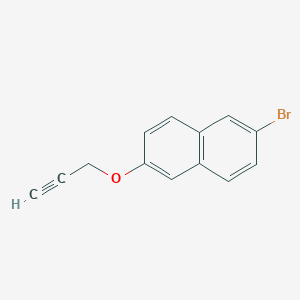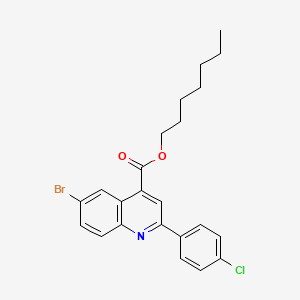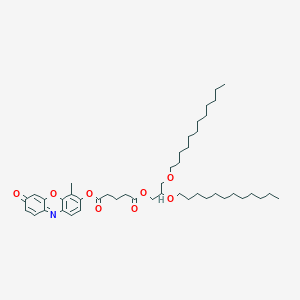![molecular formula C12H24N6O6 B12049745 acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid CAS No. 55033-48-2](/img/structure/B12049745.png)
acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸は、アミノ酸誘導体のクラスに属する複雑な有機化合物です。この化合物は、複数のアミノ基と酢酸部分を含む複雑な構造が特徴です。
準備方法
合成ルートと反応条件
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸の合成には、通常、より単純なアミノ酸と酢酸誘導体から始まる複数のステップが含まれます。このプロセスには、多くの場合、以下が含まれます。
アミノ基の保護: 不要な反応を防ぐために、アミノ基は適切な保護基を使用して保護されます。
カップリング反応: 保護されたアミノ酸は、カルボジイミドなどの試薬または他のカップリング剤を使用してカップリングされます。
脱保護: 保護基は、最終生成物を得るために除去されます。
工業的生産方法
この化合物の工業的生産には、自動ペプチド合成機を使用した大規模合成が含まれる場合があります。このプロセスは、高い収率と純度を実現するように最適化され、研究用途の厳しい要件を満たすことを保証します。
化学反応の分析
反応の種類
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸は、以下の反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: アミノ基は、求電子試薬との置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロアルカン、アシルクロリドなどの求電子試薬。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するカルボン酸を生じることがありますが、還元はアミンまたはアルコールを生じることがあります。
科学研究への応用
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 生化学的経路および酵素との相互作用における役割について研究されています。
医学: 薬剤開発の前駆体など、潜在的な治療用途について調査されています。
産業: 特殊な化学薬品や材料の製造に使用されます。
科学的研究の応用
Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生化学的経路に影響を与えることができます。正確な経路と標的は、特定のコンテキストと用途によって異なります。
類似化合物との比較
類似化合物
グリシン誘導体: グリシンとその誘導体などの化合物は、構造的な類似性を共有しています。
その他のアミノ酸誘導体: アラニン誘導体やセリン誘導体などの化合物。
独自性
酢酸;2-[[(2S)-2-[(2-アミノアセチル)アミノ]-5-(ジアミノメチリデンアミノ)ペンタノイル]アミノ]酢酸は、アミノ基と酢酸部分の特定の配置により独特です。
特性
CAS番号 |
55033-48-2 |
|---|---|
分子式 |
C12H24N6O6 |
分子量 |
348.36 g/mol |
IUPAC名 |
acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19;1-2(3)4/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 |
InChIキー |
JBEBGKUWGHTBHG-RGMNGODLSA-N |
異性体SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
正規SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)
![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)



![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)

![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
